molecular formula C12H11BrClN3O B1438526 5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine CAS No. 1172925-32-4

5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine

Cat. No.: B1438526
CAS No.: 1172925-32-4
M. Wt: 328.59 g/mol
InChI Key: OZVGBZJJSHSUIT-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H11BrClN3O and its molecular weight is 328.59 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3O/c1-18-9-4-2-8(3-5-9)6-15-11-10(13)7-16-12(14)17-11/h2-5,7H,6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGBZJJSHSUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is a pyrimidine derivative with notable biological activities, particularly in the context of diabetes management and potential anticancer applications. This compound primarily targets the Sodium-Glucose Transporter 2 (SGLT2), influencing glucose metabolism and excretion.

Chemical Profile

  • Molecular Formula : C12H12BrClN3O
  • Molecular Weight : 328.59 g/mol
  • IUPAC Name : 5-bromo-2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
  • CAS Number : 1172925-32-4

The primary mechanism of action for this compound involves:

  • Inhibition of SGLT2 : By binding to SGLT2, the compound inhibits glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels.
  • Impact on Biochemical Pathways : The inhibition of SGLT2 disrupts normal glucose homeostasis, which is beneficial for managing conditions like Type 2 diabetes. This action can also have downstream effects on insulin sensitivity and overall metabolic health .

Antidiabetic Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antidiabetic properties:

  • Glucose Excretion : In preclinical models, the compound has been shown to enhance urinary glucose excretion, which is a crucial factor in controlling hyperglycemia.
  • Safety Profile : Toxicity assessments indicated no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety margin for potential therapeutic use .

Anticancer Potential

Emerging research suggests that this compound may also have anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that derivatives of this compound can inhibit cell proliferation effectively. For instance, IC50 values were reported between 0.87–12.91 μM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

Comparative Biological Activity Table

Compound Target Action IC50 (μM) Effectiveness
This compoundSGLT2 InhibitionNot specifiedSignificant glucose reduction
Similar Pyrimidine DerivativesAnticancer Activity0.87–12.91Higher than 5-Fluorouracil
Other Antidiabetic AgentsSGLT2 InhibitionVariesComparable effects

Case Studies

  • Antidiabetic Study : A study involving diabetic rats treated with this compound showed a marked reduction in blood glucose levels over a period of four weeks, confirming its efficacy as an SGLT2 inhibitor.
  • Anticancer Research : In a comparative study against established anticancer agents, derivatives of this compound demonstrated enhanced apoptotic activity as evidenced by increased caspase levels in treated MCF-7 cells, indicating a potential mechanism for inducing cancer cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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